![molecular formula C8H16N2O2 B2598504 2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine CAS No. 1862379-72-3](/img/structure/B2598504.png)
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse applications in various fields of scientific research and industry. The presence of both oxygen and nitrogen atoms within its structure makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxa-7-azaspiro[4One common method involves the condensation of 2-furan-2-yl-methylamine with appropriate aldehydes, followed by reduction with sodium borohydride (NaBH4) to form the spirocyclic intermediate . This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The presence of the amine group can facilitate hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the ethan-1-amine group, making it less versatile in chemical reactions.
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: Contains a nitrile group instead of an amine group, leading to different reactivity and applications.
2,6-Dioxaspiro[3.3]heptane: Smaller spirocyclic structure with different chemical properties.
Uniqueness
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine is unique due to its combination of a spirocyclic ring system with an amine group, providing a balance of stability and reactivity. This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
2-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-2-4-10-3-1-8(7-10)11-5-6-12-8/h1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHVMNXRCQUJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12OCCO2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B2598422.png)
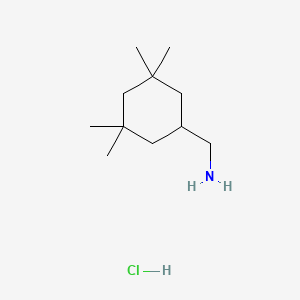
![N-[2-(4-propylphenoxy)ethyl]acetamide](/img/structure/B2598425.png)
![(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one](/img/structure/B2598426.png)
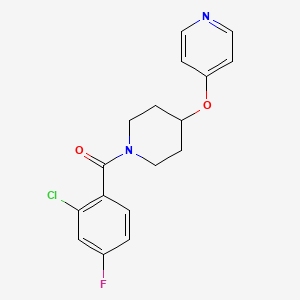
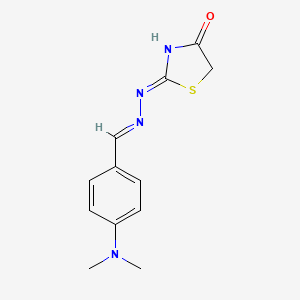
![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide](/img/structure/B2598429.png)
![2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2598431.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2598432.png)
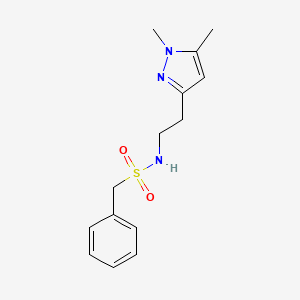
![5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2598439.png)
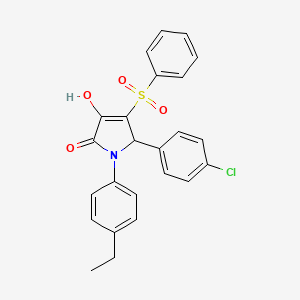
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2598441.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2598442.png)
